Glucokinase Activation Potency: 895411‑53‑7 Is a Significantly Weaker Activator Than the Clinical‑Stage Glucokinase Activator AZD1656
895411‑53‑7 activates recombinant human liver glucokinase with an EC50 of 930 nM [1]. In contrast, the well‑characterized glucokinase activator AZD1656 displays an EC50 of 60 nM in a comparable recombinant human glucokinase activity assay [2]. The 15.5‑fold lower potency of 895411‑53‑7 positions it as a weak partial activator suitable for studies where sub‑maximal enzyme activation is desired.
| Evidence Dimension | Glucokinase activation EC50 |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | AZD1656 – EC50 = 60 nM |
| Quantified Difference | 15.5‑fold weaker (930 nM vs. 60 nM) |
| Conditions | Target compound: recombinant human liver glucokinase 2, 5 mM glucose, G6PDH‑coupled NADH reduction assay [1]. Comparator: recombinant human pancreatic glucokinase, G6PDH‑coupled assay [2]. |
Why This Matters
Researchers investigating graded glucokinase activation or seeking to avoid the hypoglycaemic risk associated with potent, full activators may preferentially select 895411‑53‑7 as a tool compound for sub‑maximal activation studies.
- [1] BindingDB PrimarySearch_ki – EC50 930 nM for activation of recombinant human liver glucokinase 2. View Source
- [2] Guide to Malaria Pharmacology – AZD1656 glucokinase activation EC50 = 60 nM. View Source
